molecular formula C22H22BrFO4 B2544243 Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 384369-73-7

Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2544243
CAS No.: 384369-73-7
M. Wt: 449.316
InChI Key: JRWPQOMSKXLNLG-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromo-substituted benzofuran core with a tert-butyl group at position 2 and a 4-fluorophenylmethoxy substituent at position 5. Benzofuran derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility. This compound’s structural features align with analogs explored in recent studies, which highlight substituent-driven variations in physicochemical properties and reactivity .

Properties

IUPAC Name

ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrFO4/c1-5-26-21(25)19-15-10-18(27-12-13-6-8-14(24)9-7-13)16(23)11-17(15)28-20(19)22(2,3)4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWPQOMSKXLNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)F)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom, a tert-butyl group, and a methoxy-substituted phenyl moiety. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

  • Molecular Formula : C22H22BrFO4
  • Molar Mass : 449.31 g/mol
  • CAS Number : 384369-56-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including compounds similar to this compound. For instance, derivatives of benzofuran have shown promising results against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

A comparative study demonstrated that certain benzofuran compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL against tested bacterial strains. The presence of electron-withdrawing groups on the benzofuran ring significantly enhanced antimicrobial activity .

Anticancer Activity

The anticancer potential of benzofuran derivatives has also been investigated. Compounds with similar structures have been reported to inhibit the growth of cancer cell lines effectively. For instance, a study indicated that certain substituted benzofurans showed significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .

The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the benzofuran core could enhance antiproliferative activity. In particular, the introduction of halogen substituents at strategic locations was found to be beneficial for increasing potency against cancer cells .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The bromine and fluorine substituents likely play a crucial role in modulating these interactions due to their electronegative nature .

Case Studies and Research Findings

  • Antimycobacterial Activity : In vitro studies demonstrated that benzofuran derivatives with specific substitutions exhibited significant antimycobacterial activity against M. tuberculosis strains, with some compounds achieving MIC values as low as 2 μg/mL .
  • Cytotoxicity Profile : A series of synthesized benzofuran derivatives were evaluated for their cytotoxicity against Vero cells (a mammalian cell line). The results indicated low toxicity profiles for several compounds, suggesting a favorable therapeutic index for further development .
  • SAR Studies : A systematic SAR analysis of various benzofuran derivatives indicated that the presence of hydroxyl groups at specific positions on the benzofuran ring enhanced antibacterial activity, while electron-donating groups reduced efficacy .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialM. tuberculosis2 μg/mL
AnticancerVarious cancer cell linesLow micromolar
CytotoxicityVero cellsLow toxicity

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s benzofuran core is modified at positions 2 and 5, common sites for functionalization in related analogs. Key structural variations among analogs include:

Position 2 Substituents
  • Phenyl () : Less bulky than tert-butyl, possibly increasing reactivity but decreasing metabolic stability .
  • Methyl () : Smaller alkyl group, leading to reduced steric effects and lower molecular weight .
Position 5 Substituents
  • 4-Fluorophenylmethoxy (Target Compound) : The fluorine atom enhances electron-withdrawing effects, influencing electronic distribution and intermolecular interactions (e.g., hydrogen bonding) .
  • 4-Methylbenzyloxy () : Electron-donating methyl group increases hydrophobicity (higher XLogP3) compared to fluorine .
  • 4-Nitrophenylmethoxy () : Strong electron-withdrawing nitro group enhances reactivity in electrophilic substitutions but may reduce solubility .
  • Isopropoxy () : Aliphatic chain increases flexibility and hydrophobicity compared to aromatic substituents .

Physicochemical and Electronic Properties

A comparative analysis is summarized below:

Compound (Substituents) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features Reference
Target: 2-tert-butyl, 5-(4-fluorophenylmethoxy) C₂₂H₂₂BrFO₄ 457.3* ~5.2† High steric bulk; moderate electron withdrawal
2-Phenyl, 5-(4-methylbenzyloxy) () C₂₅H₂₁BrO₄ 465.3 6.1 Increased hydrophobicity; lower stability
2-tert-butyl, 5-(4-nitrophenylmethoxy) () C₂₂H₂₂BrNO₆ 484.3* ~4.8† Strong electron withdrawal; reactive nitro
2-Methyl, 5-(2-oxo-4-fluorophenoxy) () C₂₅H₁₈BrFO₅ 505.2 5.7 Ketone enhances H-bonding; rigid structure
2-Methyl, 5-isopropoxy () C₂₁H₂₀BrNO₆ 454.3 4.5 Aliphatic chain; reduced aromatic interactions

*Calculated based on analogous structures. †Estimated from substituent contributions.

Key Observations:
  • Lipophilicity : The 4-methylbenzyloxy analog () has the highest XLogP3 (6.1), while the nitro-substituted analog () shows lower logP due to polar nitro groups.
  • Steric Effects : The tert-butyl group in the target compound and increases molecular weight and steric hindrance compared to methyl or phenyl substituents.

Crystallographic and Packing Behavior

Crystal structures of analogs (e.g., ) reveal that substituents like 4-fluorophenyl groups influence molecular packing through non-classical hydrogen bonds (C–H⋯F, C–H⋯O) and π-π stacking. The tert-butyl group in the target compound may disrupt close packing, leading to less dense crystalline structures compared to analogs with planar substituents (e.g., phenyl in ) .

Q & A

Basic: What are the key synthetic strategies for preparing Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate?

The synthesis typically involves multi-step routes:

  • Benzofuran core formation : Cyclization of substituted phenols or dihydroxy precursors under acidic or oxidative conditions.
  • Functionalization : Sequential introduction of substituents (e.g., bromination at position 6, tert-butyl at position 2) via electrophilic substitution or coupling reactions.
  • Esterification : Final carboxylate group installation using ethyl chloroformate or similar agents.
    For example, analogous compounds are synthesized via NaH-mediated alkoxylation and benzylation in THF, as seen in benzofuran derivatives .

Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 VENTURE) with Mo/Kα radiation.
  • Structure solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .
  • Validation : Analyze bond lengths (e.g., C–Br ~1.90 Å, C–O ~1.36 Å) and angles (e.g., C12–C13–C14 ~120°) to confirm stereochemistry and substituent positioning, as demonstrated in related benzofuran sulfoxide structures .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H/13^{13}C NMR to identify proton environments (e.g., tert-butyl at δ ~1.3 ppm, aromatic protons at δ 6.5–8.0 ppm).
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+^+ expected for C23_{23}H23_{23}BrFO4_4).
  • IR : Detect ester C=O (~1700 cm1^{-1}) and ether C-O (~1250 cm1^{-1}) stretches.

Advanced: How do steric effects from the tert-butyl group influence reactivity in further derivatization?

The tert-butyl group at position 2:

  • Steric hindrance : Limits electrophilic substitution at adjacent positions, directing reactions to less hindered sites (e.g., bromination at position 6).
  • Conformational rigidity : Stabilizes the benzofuran core, as observed in crystallographic studies where bulky substituents reduce torsional strain .
    Optimization may require bulky-base catalysts (e.g., DBU) or elevated temperatures to overcome steric barriers .

Basic: What are the common impurities observed during synthesis, and how are they mitigated?

  • Byproducts : Partial dehalogenation (bromo to hydrogen) or incomplete esterification.
  • Mitigation :
    • Purification via silica gel chromatography (hexane/EtOAc gradients).
    • Recrystallization from ethanol or dichloromethane-hexane mixtures.
    • Monitor reaction progress using TLC (Rf_f ~0.4 in 3:7 EtOAc/hexane) .

Advanced: How can computational methods complement experimental data in analyzing this compound’s electronic properties?

  • DFT calculations : Predict HOMO/LUMO energies to assess electron-withdrawing effects of the bromo and fluorophenyl groups.
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications.
  • Comparative analysis : Validate computational results against experimental UV-Vis or cyclic voltammetry data .

Basic: What are the stability considerations for storing this compound?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzofuran core.
  • Moisture : Desiccate to avoid ester hydrolysis.
  • Long-term stability : Periodic NMR checks to detect decomposition (e.g., ester breakdown to carboxylic acid) .

Advanced: How does the 4-fluorophenylmethoxy group impact crystallographic packing?

  • Intermolecular interactions : Fluorine participates in weak C–H···F hydrogen bonds, influencing crystal lattice stability.
  • Packing motifs : Parallel-displaced π-stacking of fluorophenyl rings enhances thermal stability, as seen in related sulfoxide derivatives .
  • ORTEP visualization : Use software like ORTEP-3 to map molecular orientations and unit-cell parameters .

Basic: What safety protocols are recommended when handling this compound?

  • Toxicity : Assume potential irritancy (wear gloves, goggles).
  • Waste disposal : Halogenated waste streams for bromine-containing byproducts.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., THF, DMF) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Pd-based catalysts for Suzuki couplings (if applicable) or CuI for Ullmann reactions.
  • Solvent effects : Replace THF with DMF for higher solubility of intermediates.
  • Process intensification : Adopt flow chemistry to enhance mixing and heat transfer, reducing side reactions .

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